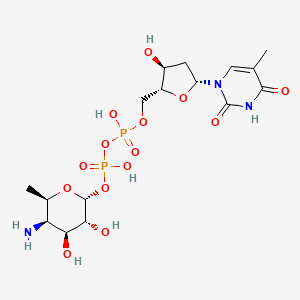
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-4-amino-4,6-dideoxy-alpha-D-galactose is a dTDP-4-amino-4,6-dideoxy-D-galactose in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Structural Analysis in Bacterial Systems
- QdtB Enzyme Analysis : The enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum, a pyridoxal phosphate (PLP)-dependent aminotransferase, plays a crucial role in the biosynthesis of dTDP-linked sugars like dTDP-Quip3NAc, a deoxyamino sugar. QdtB's structural analysis revealed its ability to process dTDP-3-acetamido-3,6-dideoxy-alpha-d-galactose, providing insights into its role in bacterial cell wall synthesis (Thoden et al., 2009).
Biosynthesis Pathways
- dTDP-Alpha-D-Quip3NAc Biosynthesis : The study detailed the biosynthesis of dTDP-alpha-D-Quip3NAc (a derivative of dTDP-alpha-D-galactose) in Thermoanaerobacterium thermosaccharolyticum, involving a five-enzyme pathway. This process is essential in the formation of lipopolysaccharide O-antigens and S-layer glycoproteins in bacteria (Pföstl et al., 2008).
Chemical Synthesis Studies
- Synthesis for Acarbose Biosynthesis Study : Chemical synthesis of dTDP-4-amino-4,6-dideoxy-alpha-D-glucose from galactose was conducted to understand the biosynthesis of the acarbose, an alpha-glucosidase inhibitor. This synthetic approach provided valuable insights into the biosynthesis of complex pseudotetrasaccharides (Bowers et al., 2002).
Functional Studies on Bacterial Enzymes
- QdtC Enzyme Functionality : QdtC, an enzyme involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, was structurally analyzed. This CoA-dependent N-acetyltransferase plays a critical role in the biosynthetic pathway of this sugar in bacteria (Thoden et al., 2009).
Engineered Microbial Biosynthesis
- Engineered E. coli for Glycoside Biosynthesis : E. coli was engineered to divert carbon flux for the production of dTDP-sugars, including dTDP-4-amino-4,6-dideoxy-D-galactose. This engineering approach facilitated the biosynthesis of novel glycosides with potential biological activities (Pandey et al., 2015).
Sugar Modification Studies
- Sugar Modification by N-Acyltransferase AntD : AntD, an enzyme from Bacillus cereus, was studied for its role in the biosynthesis of d-anthrose, a dideoxy sugar. This N-acyltransferase plays a significant role in modifying dTDP-4-amino-4,6-dideoxyglucose, which is crucial for the formation of bacterium's exosporium (Kubiak & Holden, 2012).
Propiedades
Fórmula molecular |
C16H27N3O14P2 |
|---|---|
Peso molecular |
547.34 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
Clave InChI |
UIVJXHWSIFBBCY-FQLHZTMTSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



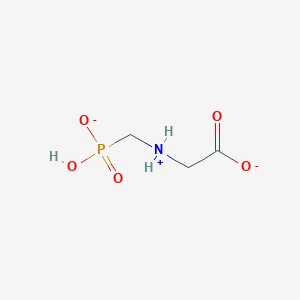
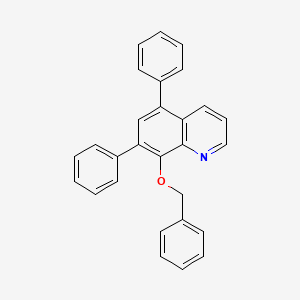


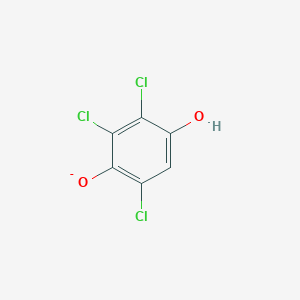
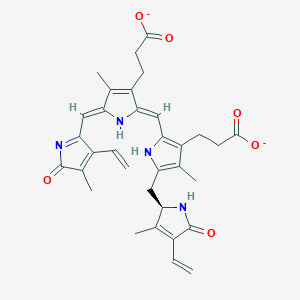
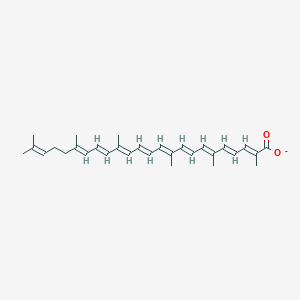
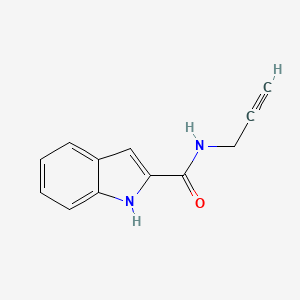
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
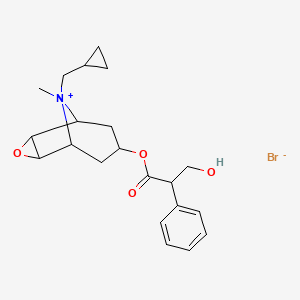
![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidoate hydrochloride](/img/structure/B1263161.png)
![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)

